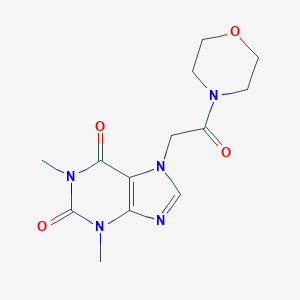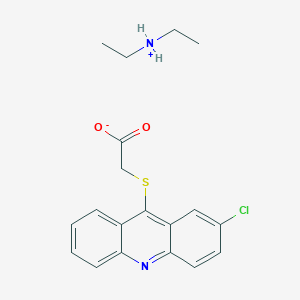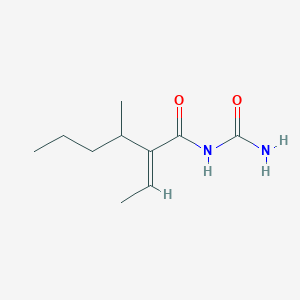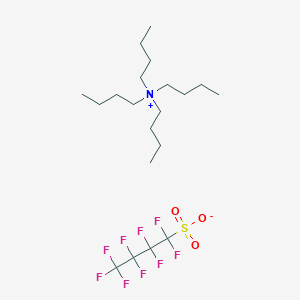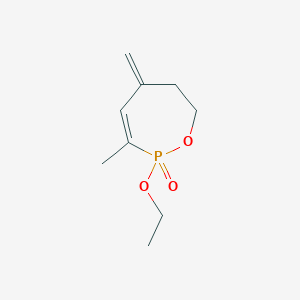
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide, commonly known as EMPO, is a synthetic compound that has been the subject of extensive scientific research due to its unique properties. EMPO is a member of the oxaphosphepine family of compounds, which are known for their potent antioxidant and anti-inflammatory properties. In
Mécanisme D'action
EMPO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the activity of enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme.
Biochemical and Physiological Effects:
EMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and inhibit tumor cell growth. It has also been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EMPO in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in disease. However, one limitation of using EMPO is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on EMPO. One area of interest is its potential as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of oxidative stress and inflammation in disease. Additionally, further research is needed to fully understand the mechanisms of action of EMPO and to determine the optimal dosage and administration route for therapeutic use.
Méthodes De Synthèse
EMPO can be synthesized through a multi-step process that involves the reaction of ethyl 2-oxo-2-phenylacetate with dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with phosphorus oxychloride. The final step involves the reaction of the phosphorus compound with methanol and sodium hydroxide to yield EMPO.
Applications De Recherche Scientifique
EMPO has been the subject of extensive scientific research due to its unique properties. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Numéro CAS |
107345-45-9 |
|---|---|
Nom du produit |
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide |
Formule moléculaire |
C9H15O3P |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2λ5-oxaphosphepine 2-oxide |
InChI |
InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h7H,2,4-6H2,1,3H3 |
Clé InChI |
QMCHHGFBAGCUJP-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
SMILES canonique |
CCOP1(=O)C(=CC(=C)CCO1)C |
Synonymes |
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



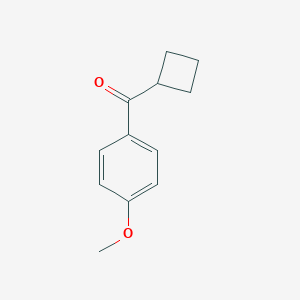
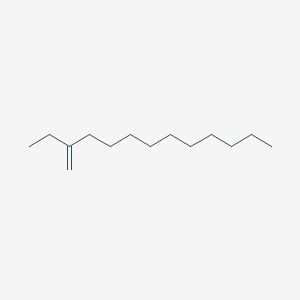
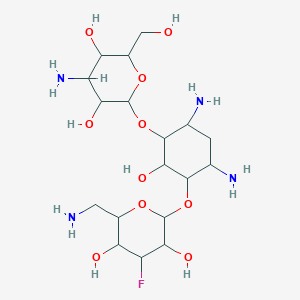
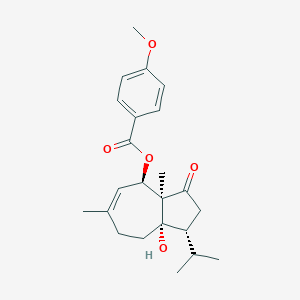
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
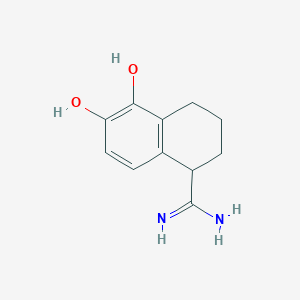
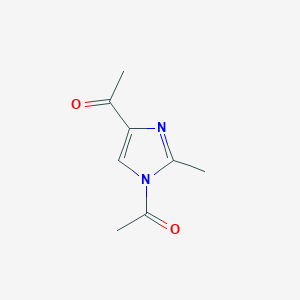
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)

